

Ecotoxicological Profile of Florpyrauxifenbenzyl: A Technical Guide for Researchers

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Compound of Interest						
Compound Name:	Florpyrauxifen					
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Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Florpyrauxifen-benzyl, the active ingredient in herbicides such as Rinskor™ active, is a synthetic auxin herbicide belonging to the arylpicolinate chemical family. It is utilized for the control of a variety of aquatic weeds. Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and subsequent death in susceptible plant species. While effective for its intended purpose, its potential impact on non-target aquatic plants is a critical area of ecotoxicological assessment. This technical guide provides an indepth overview of the ecotoxicological effects of florpyrauxifen-benzyl on non-target aquatic flora, summarizing key toxicity data, detailing experimental methodologies, and illustrating the relevant biological pathways.

Mode of Action: Synthetic Auxin Pathway

Florpyrauxifen-benzyl is a systemic herbicide that is absorbed by the leaves and shoots of plants.[1] As a synthetic auxin, it disrupts several growth processes in susceptible plants by over-stimulating specific auxin-regulated genes.[2] This leads to symptoms such as twisted leaves, stem elongation, and tissue fragility, with plant death typically occurring within two to three weeks.[1][3]

Notably, **florpyrauxifen**-benzyl exhibits a distinct molecular interaction with auxin receptors compared to other auxin herbicides. It shows a high binding affinity for the F-Box (AFB) 5 IAA



coreceptor, while having a lower affinity for the TIR1 receptor.[4][5] This differential binding is a key aspect of its herbicidal activity.



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Figure 1: Simplified signaling pathway of Florpyrauxifen-benzyl.

Ecotoxicological Data on Non-Target Aquatic Plants

The toxicity of **florpyrauxifen**-benzyl to non-target aquatic plants varies significantly among species. Dicotyledonous plants are generally more sensitive than monocotyledonous plants. The following tables summarize the available quantitative data from various ecotoxicological studies. Endpoints such as the No Observed Adverse Effect Concentration (NOAEC) and the Effective Concentration causing a 50% effect (EC50) are presented.

Table 1: Toxicity of Florpyrauxifen-benzyl to Submerged and Floating Aquatic Plants



Species	Туре	Endpoint	Value (μg/L)	Exposure Duration	Reference
Myriophyllum spicatum (Eurasian watermilfoil)	Submerged Dicot	EC50 (Biomass)	0.11	14 days	[6]
Myriophyllum spicatum (Eurasian watermilfoil)	Submerged Dicot	NOAEC	0.0048	-	[7]
Myriophyllum triphyllum	Submerged Dicot	EC50 (Dry Weight)	1.2	21 days	[8][9]
Ceratophyllu m demersum (Coontail)	Submerged Dicot	-	Susceptible	-	[1]
Lagarosiphon major	Submerged Monocot	EC50 (Dry Weight)	35.4	21 days	[8][9]
Elodea canadensis	Submerged Monocot	EC50 (Dry Weight)	>107.86	21 days	[8][9]
Egeria densa	Submerged Monocot	EC50	Not Achieved	21 days	[8][9]
Lemna gibba (Duckweed)	Floating Monocot	IC50	ng/L to μg/L range	7 days	[10]
Lemna gibba (Duckweed)	Floating Monocot	EbC50 (Biomass)	>46.1	7 days	[11]
Eichhornia crassipes (Water Hyacinth)	Floating Monocot	Biomass Reduction	90-100%	5 weeks	[3][12]





Table 2: Effective Concentrations of Florpyrauxifen-

benzyl for Eichhornia crassipes Control

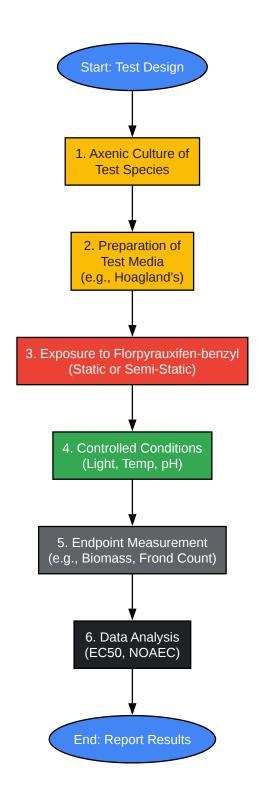
Application Rate (g a.i./ha)	Formulation	Biomass Reduction (%)	Time After Treatment	Reference
14.8	SC and EC	90-100% (some recovery observed at the lowest rate)	5 weeks	[3][12]
29.5	SC and EC	90-100%	5 weeks	[3][12]
58.9	SC and EC	90-100%	5 weeks	[3][12]
15	-	>75% (100% at 42 DAA)	42 days	[2]
5	-	72.97%	42 days	[2]

Experimental Protocols

The ecotoxicological data presented above were generated using standardized laboratory and mesocosm experimental designs. The following sections provide an overview of the typical methodologies employed in these studies, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Aquatic Macrophyte Toxicity Tests (General Workflow)





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Figure 2: Generalized workflow for aquatic plant toxicity testing.



Protocol for Myriophyllum spicatum Toxicity Test (based on OECD 238)

- Test Organism: Myriophyllum spicatum, cultured axenically.
- Test Type: Sediment-free, static or semi-static renewal.[13]
- Test Duration: 14 days.[7][9]
- Test Vessels: Glass test tubes or beakers.
- Culture Medium: Modified Andrews' Medium or similar.
- Plant Material: Apical shoots of approximately 2.5 cm in length.[9]
- Test Concentrations: A geometric series of at least five concentrations and a control.
- Replicates: Minimum of three replicates per concentration.
- Environmental Conditions:
 - Temperature: 23 ± 2 °C.[7]
 - Light Intensity: 6000-9000 lux.[7]
 - Photoperiod: 16:8 hours (light:dark).[7]
 - pH: Maintained between 6 and 9.[7]
- Endpoints Measured: Total shoot length, fresh weight, and dry weight. Sublethal effects such as chlorosis and necrosis are also recorded.[7]
- Data Analysis: Determination of ECx values (e.g., EC50) and NOAEC for the measured endpoints.

Protocol for Lemna spp. Growth Inhibition Test (based on OECD 221)



- Test Organism:Lemna gibba or Lemna minor, from an exponentially growing culture.[12]
- Test Type: Static, semi-static, or flow-through.[12]
- Test Duration: 7 days.[12]
- Test Vessels: Glass beakers or flasks.
- Culture Medium: Steinberg medium, SIS medium, or AAP 20X medium are commonly used. [14]
- Plant Material: Colonies consisting of 2-4 fronds are used to initiate the test.
- Test Concentrations: At least five concentrations in a geometric series, plus a control.[12]
- Replicates: At least three replicates per treatment.
- Environmental Conditions:
 - Temperature: 24 ± 2 °C.
 - Light: Continuous illumination with an intensity of 80-120 μE/m²/s.
 - pH: Maintained within a stable range, typically around 7.5.
- Endpoints Measured: Primary endpoint is the number of fronds. Secondary endpoints include total frond area, dry weight, or fresh weight.[12]
- Data Analysis: Calculation of the average specific growth rate and yield to determine ECx values and the NOEC.[8]

Protocol for Eichhornia crassipes Mesocosm Study

- Test System: Outdoor or greenhouse mesocosms (e.g., large tanks or tubs).[15]
- Test Organism: Healthy, uniform-sized Eichhornia crassipes plants.
- Experimental Design: Randomized block design with multiple replicates per treatment.[16]



- Treatments: Various application rates of florpyrauxifen-benzyl formulations (e.g., suspension concentrate SC, emulsifiable concentrate EC) and a non-treated control.[3]
 [12][16]
- Application: Foliar application using a sprayer to simulate field conditions.[15]
- Test Duration: Typically 4 to 6 weeks.[2][3]
- Endpoints Measured: Visual assessment of injury over time and final plant biomass (fresh or dry weight) at the end of the study.[2][3]
- Data Analysis: Comparison of biomass reduction in treated groups relative to the control group.

Conclusion

Florpyrauxifen-benzyl is a potent herbicide against many invasive aquatic plant species. However, its use necessitates a thorough understanding of its potential effects on non-target aquatic flora. The data indicate a wide range of sensitivity among different aquatic plant species, with some, like Myriophyllum spicatum, being highly susceptible, while others, such as Egeria densa, are more tolerant. The provided experimental protocols, based on international standards, offer a framework for conducting further research to refine our understanding of the ecotoxicological profile of this herbicide. This knowledge is essential for developing effective and environmentally responsible aquatic weed management strategies.

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